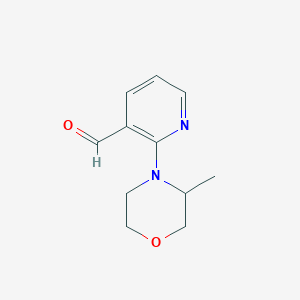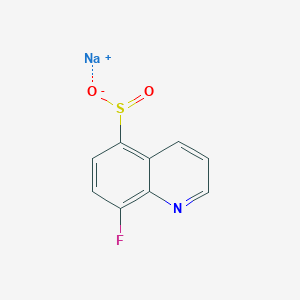
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine, featuring a morpholine ring substituted with a methyl group at the 3-position and an aldehyde group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-methylmorpholine with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with pyridine-3-carbaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(3-Methylmorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Methylmorpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes, influencing biological pathways related to disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
- 2-(Morpholin-4-yl)pyridine-3-carbaldehyde
- 2-(2-Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the specific substitution pattern on the morpholine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(3-methylmorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3 |
Clave InChI |
CYEDVXMUDXVTQM-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)




![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)




![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)

